XVA143

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

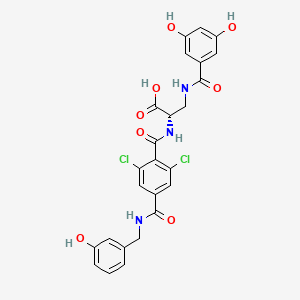

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H21Cl2N3O8 |

|---|---|

Molecular Weight |

562.4 g/mol |

IUPAC Name |

(2S)-2-[[2,6-dichloro-4-[(3-hydroxyphenyl)methylcarbamoyl]benzoyl]amino]-3-[(3,5-dihydroxybenzoyl)amino]propanoic acid |

InChI |

InChI=1S/C25H21Cl2N3O8/c26-18-7-14(23(35)28-10-12-2-1-3-15(31)4-12)8-19(27)21(18)24(36)30-20(25(37)38)11-29-22(34)13-5-16(32)9-17(33)6-13/h1-9,20,31-33H,10-11H2,(H,28,35)(H,29,34)(H,30,36)(H,37,38)/t20-/m0/s1 |

InChI Key |

FZKFBGXSXUYBMX-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)CNC(=O)C2=CC(=C(C(=C2)Cl)C(=O)N[C@@H](CNC(=O)C3=CC(=CC(=C3)O)O)C(=O)O)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC(=O)C2=CC(=C(C(=C2)Cl)C(=O)NC(CNC(=O)C3=CC(=CC(=C3)O)O)C(=O)O)Cl |

Synonyms |

XVA 143 XVA-143 XVA143 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of XVA143: A Technical Guide to a Novel LFA-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of XVA143, a small molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1). As a member of the α/β I allosteric inhibitor class, this compound presents a distinct mechanism of action for modulating the inflammatory response mediated by the interaction of LFA-1 with Intercellular Adhesion Molecule-1 (ICAM-1). Due to the limited publicly available data on the full development pathway of this compound, this guide will also draw upon the well-documented development of Lifitegrast (formerly SAR 1118), a clinically approved LFA-1 antagonist, to provide a comprehensive framework for understanding the preclinical and clinical evaluation of this class of inhibitors. This guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction: Targeting the LFA-1/ICAM-1 Axis

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on the surface of leukocytes, and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), is a cornerstone of the immune response. This binding mediates the adhesion, migration, and activation of T-cells, leading to the initiation and perpetuation of inflammation.[1][2][3] Consequently, the LFA-1/ICAM-1 signaling pathway has emerged as a compelling therapeutic target for a range of inflammatory and autoimmune disorders.

Small molecule inhibitors of LFA-1 have been developed to disrupt this interaction and temper the inflammatory cascade. These inhibitors are broadly categorized based on their binding site and mechanism of action. This compound is classified as an α/β I allosteric inhibitor, which binds to the I-like domain on the β2 subunit of LFA-1.[4] This binding event stabilizes an intermediate-affinity conformation of LFA-1, effectively preventing the high-affinity state required for robust adhesion to ICAM-1.[4]

This compound: A Profile of an α/β I Allosteric Inhibitor

This compound is a peptidomimetic compound that has been instrumental in elucidating the pharmacology of α/β I allosteric LFA-1 inhibition. While comprehensive developmental data remains proprietary, the available information highlights its distinct mechanistic features.

Quantitative Data for this compound

The following table summarizes the available in vitro potency data for this compound.

| Assay Type | Cell Line/System | Activator | IC50 | Reference |

| CD69 Expression Inhibition | Human Whole Blood (CD3+ T-cells) | aCD3/MgCl2 | 0.049 ± 0.016 µM | [5] |

| Cell Adhesion Assay | K562 cells | 2 mM Mg2+/1 mM EGTA | ~10⁻³ nM | [6] |

| Cell Adhesion Assay | K562 cells | 1 mM Mn2+ | ~10⁻³ nM | [6] |

Note: The significant difference in reported IC50 values highlights the dependency on the specific assay conditions and cell types used.

Mechanism of Action of this compound

This compound's mechanism as an α/β I allosteric inhibitor is characterized by its ability to induce a conformational change in LFA-1. This is evidenced by an increased exposure of the MEM48 epitope on the β2 subunit.[5] Paradoxically, while inhibiting firm adhesion, this compound has been observed to enhance leukocyte rolling adhesion under shear flow conditions.[4] This is attributed to the stabilization of an extended, intermediate-affinity conformation of LFA-1.[4]

Lifitegrast (SAR 1118): A Case Study in LFA-1 Inhibitor Development

To provide a more complete picture of the discovery and development trajectory of an LFA-1 inhibitor, this section details the journey of Lifitegrast, a direct competitive antagonist of the LFA-1/ICAM-1 interaction that has received FDA approval for the treatment of dry eye disease.[3][6][7]

Discovery and Optimization of Lifitegrast

Lifitegrast was discovered through a rational drug design process aimed at identifying small molecules that could mimic the binding epitope of ICAM-1.[3][8] The initial lead compounds were tetrahydroisoquinoline (THIQ) derivatives.[1] A significant challenge during lead optimization was addressing the loss of potency in the presence of human serum.[1] This was overcome by incorporating a methylsulfonyl moiety, which ultimately led to the identification of SAR 1118 (Lifitegrast).[1]

Quantitative Data for Lifitegrast

The following tables summarize the key quantitative data for Lifitegrast from preclinical and clinical studies.

Table 2: In Vitro Potency of Lifitegrast

| Assay Type | Cell Line/System | IC50 | Reference |

| T-cell Adhesion Assay | Jurkat cells | 3 nM | [9] |

| Cytokine Release Inhibition | Activated Lymphocytes | ~2 nM | [9] |

Table 3: Preclinical Pharmacokinetics of Lifitegrast

| Species | Route of Administration | Key Findings | Reference |

| Rabbits | Topical Ocular | High concentrations in anterior segment tissues (cornea, conjunctiva); low systemic exposure. | [10] |

| Dogs | Intravenous & Topical Ocular | Primarily eliminated through feces as unchanged drug, suggesting minimal metabolism. | [10] |

Table 4: Clinical Efficacy of Lifitegrast (5% Ophthalmic Solution) in Dry Eye Disease

| Clinical Trial | Primary Endpoint | Result | Reference |

| Phase 2 | Inferior Corneal Staining Score (ICSS) | Statistically significant improvement vs. placebo. | [11][12] |

| OPUS-1 | Co-primary: ICSS & Eye Dryness Score (EDS) | Met ICSS endpoint; did not meet EDS endpoint. | [12][13] |

| OPUS-2 | Co-primary: ICSS & EDS | Did not meet ICSS endpoint; met EDS endpoint. | [12][14] |

| OPUS-3 | Primary: EDS | Statistically significant improvement in EDS at days 14, 42, and 84. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of LFA-1 inhibitors.

T-Cell Adhesion Assay

This assay quantifies the ability of an inhibitor to block the adhesion of T-cells to immobilized ICAM-1.

-

Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.[16]

-

Blocking: The wells are washed and then blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.[17]

-

Cell Preparation: A T-cell line (e.g., Jurkat) or primary T-cells are labeled with a fluorescent dye such as Calcein-AM or CFSE.[16][18]

-

Inhibitor Incubation: The labeled cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or Lifitegrast) for a specified period.

-

Adhesion: The cell-inhibitor mixture is added to the ICAM-1 coated wells and incubated at 37°C to allow for adhesion.[16]

-

Washing: Non-adherent cells are removed by a series of gentle washing steps.[16][17]

-

Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader.

-

Data Analysis: The percentage of adherent cells is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Murine Model of Dry Eye Disease

This in vivo model is used to assess the efficacy of LFA-1 inhibitors in a disease-relevant setting.

-

Induction of Dry Eye: Dry eye is induced in mice (e.g., C57BL/6) by creating a desiccating environment. This is typically achieved by housing the mice in a controlled environment with low humidity and constant airflow, often in combination with subcutaneous injections of scopolamine to reduce tear production.[4][5][19]

-

Treatment: The mice are treated with the test inhibitor formulated as an ophthalmic solution (e.g., Lifitegrast 5%) or a vehicle control, administered topically to the eyes one or more times daily.

-

Efficacy Endpoints: The following parameters are assessed at various time points:

-

Corneal Staining: Fluorescein staining is used to evaluate corneal epithelial damage. The cornea is examined under a slit lamp, and the degree of staining is scored.[4][5]

-

Tear Production: Tear volume is measured using phenol red threads (Zone-Quick) or Schirmer's test.[5]

-

Goblet Cell Density: Conjunctival impression cytology or histology is performed to quantify the density of mucin-producing goblet cells.[20]

-

Immunohistochemistry: Ocular tissues are collected for histological analysis and immunohistochemical staining to assess T-cell infiltration and inflammatory markers.

-

Visualizations

The following diagrams illustrate key concepts related to LFA-1 inhibition and the experimental workflows.

Caption: LFA-1 Signaling Pathway.

Caption: Mechanism of Action of this compound.

Caption: T-Cell Adhesion Assay Workflow.

Conclusion

This compound serves as a valuable pharmacological tool for understanding the nuances of LFA-1 inhibition through an α/β I allosteric mechanism. While a complete public dataset on its development is not available, the principles of its action and evaluation can be contextualized through the successful clinical development of Lifitegrast. The data and protocols presented in this guide offer a framework for researchers and drug development professionals working on novel anti-inflammatory therapeutics targeting the LFA-1/ICAM-1 axis. Future investigations into compounds with mechanisms similar to this compound may hold promise for the treatment of a variety of inflammatory conditions.

References

- 1. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lymphocyte function-associated antigen-1 (LFA-1) interaction with intercellular adhesion molecule-1 (ICAM-1) is one of at least three mechanisms for lymphocyte adhesion to cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Experimentally-induced dry eye (EDE) murine model [bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. sourceshed.com [sourceshed.com]

- 15. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Murine Model of Dry Eye Disease [bio-protocol.org]

- 20. Efficacy of Several Therapeutic Agents in a Murine Model of Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Structure and Properties of XVA143

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of XVA143, a potent small-molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a peptidomimetic compound that acts as an α/β I-like allosteric antagonist of LFA-1.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁Cl₂N₃O₇ | [1] |

| Molecular Weight | 562.36 g/mol | [1] |

| CAS Number | 264275-77-6 | [1] |

| Appearance | White to off-white solid | |

| SMILES | O=C(O)--INVALID-LINK--NC(C2=C(Cl)C=C(C(NCC3=CC=CC(O)=C3)=O)C=C2Cl)=O | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Mechanism of Action

This compound is an α/β I-like allosteric antagonist of the LFA-1 integrin.[1][2] It binds to the β2 subunit's I-like domain and interacts with the αL subunit's β-propeller region.[3] This binding event prevents the conformational changes required for high-affinity binding of LFA-1 to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[3] While this compound inhibits firm adhesion, it has been observed to enhance adhesion under shear flow and rolling adhesion both in vitro and in vivo.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Inhibition of LFA-1 Mediated Processes by this compound

| Assay | Cell Line/System | Conditions | IC₅₀ | Reference |

| ICAM-1 Binding Inhibition | K562 cells | 2 mM Mg²⁺/1 mM EGTA (weakest activator) | ~10⁻³ nM | [1] |

| ICAM-1 Binding Inhibition | K562 cells | 1 mM Mn²⁺ (strongest activator) | ~10⁻³ nM | [1] |

| aCD3/MgCl₂-induced CD69 up-regulation | Human whole blood (CD3⁺ T cells) | aCD3/MgCl₂ stimulation (22 h) | 0.049 ± 0.016 µM | [4] |

Table 2: Effects of this compound on Lymphocyte Adhesion

| Parameter | Cell Type | Concentration | Effect | Reference |

| Rolling Fraction Increase | Wild-type murine lymphocytes | 100 µM | 50% increase in rolling fraction compared to vehicle-treated control. | [1] |

Experimental Protocols

LFA-1 Dependent Cell Adhesion Assay (Static Conditions)

This protocol describes a method to assess the effect of this compound on LFA-1-dependent cell adhesion to ICAM-1 under static conditions.

Materials:

-

96-well V-bottom plates

-

Recombinant human ICAM-1

-

Human T-lymphocytes (e.g., HuT-78)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

This compound

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 2 mg/mL BSA)

-

Plate reader with fluorescence detection

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well V-bottom plate with 50 µL of 10 µg/mL recombinant human ICAM-1 in PBS overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label human T-lymphocytes with a fluorescent dye (e.g., 5 µM Calcein-AM) for 30 minutes at 37°C.

-

Wash the cells twice with assay buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.

-

-

Inhibitor Treatment:

-

Pre-incubate the fluorescently labeled cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add 50 µL of the cell suspension to each well of the ICAM-1 coated plate.

-

Centrifuge the plate at 50 x g for 1 minute to initiate cell contact with the bottom of the well.

-

Incubate for 30 minutes at 37°C.

-

-

Quantification:

-

To separate non-adherent from adherent cells, centrifuge the plate inverted at 200 x g for 5 minutes.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percentage of adhesion relative to the vehicle-treated control.

-

Flow Cytometry Assay for LFA-1 Conformational Change

This protocol outlines a method to measure the conformational changes in LFA-1 on the surface of T-cells induced by this compound using flow cytometry.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Conformation-specific anti-LFA-1 antibodies (e.g., MEM48 to detect the this compound-induced epitope)

-

Fluorochrome-conjugated secondary antibodies

-

Flow cytometer

-

FACS buffer (PBS with 1% BSA, 0.1% sodium azide)

Protocol:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with FACS buffer.

-

-

Inhibitor Treatment:

-

Resuspend the cells to 1 x 10⁷ cells/mL in FACS buffer.

-

Add varying concentrations of this compound (or vehicle control) and incubate for 1 hour at 37°C.

-

-

Antibody Staining:

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in 100 µL of cold FACS buffer containing the primary anti-LFA-1 antibody (e.g., MEM48, 1:100 dilution) and incubate for 30 minutes on ice.

-

Wash the cells three times with cold FACS buffer.

-

Resuspend the cells in 100 µL of cold FACS buffer containing the fluorochrome-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells three times with cold FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in 500 µL of FACS buffer.

-

Acquire data on a flow cytometer, gating on the lymphocyte population based on forward and side scatter.

-

Analyze the mean fluorescence intensity (MFI) of the stained cells to quantify the conformational change in LFA-1.

-

Mandatory Visualizations

LFA-1 Inside-Out Signaling Pathway

The following diagram illustrates the "inside-out" signaling pathway that leads to the activation of LFA-1. This process is initiated by chemokine or T-cell receptor (TCR) stimulation and results in a conformational change in LFA-1, increasing its affinity for ICAM-1. This compound acts at the level of the LFA-1 conformational change, preventing the final high-affinity state.

Caption: LFA-1 Inside-Out Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for LFA-1 Dependent Cell Adhesion Assay

The following diagram outlines the key steps in the LFA-1 dependent cell adhesion assay described in section 4.1.

Caption: Workflow for the LFA-1 dependent static cell adhesion assay.

Logical Relationship of this compound Mechanism of Action

This diagram illustrates the logical flow of how this compound exerts its inhibitory effect on LFA-1 function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel multi‐parameter assay to dissect the pharmacological effects of different modes of integrin αLβ2 inhibition in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on XVA143 in Inflammatory Response Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on XVA143, a novel small molecule inhibitor of the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1 or αLβ2), and its role in inflammatory response models. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a peptidomimetic compound that functions as an α/β I-like allosteric antagonist of LFA-1.[1][2][3] LFA-1, a critical adhesion molecule expressed on the surface of all leukocytes, plays a pivotal role in the inflammatory cascade by mediating the firm adhesion of these cells to the vascular endothelium, a prerequisite for their extravasation to sites of inflammation.[2][4]

Unlike other inhibitors, this compound binds to the β2 subunit of the LFA-1 heterodimer.[1][2] This interaction induces a unique conformational change in the integrin, shifting it to an extended, intermediate-affinity state.[2][4] Paradoxically, while this conformational change inhibits LFA-1-dependent firm adhesion under static conditions, it has been observed to enhance cell adhesion and rolling under shear flow conditions in both in vitro and in vivo models.[3][4] This dual activity suggests a complex modulatory role for this compound in leukocyte trafficking.

Quantitative Data Summary

The biological activity of this compound has been characterized in various cell-free and cell-based assays. The following tables summarize the key quantitative findings from preliminary studies.

| Parameter | LFA878 (α I allosteric inhibitor) | This compound (α/β I allosteric inhibitor) | Reference |

| Chemical Structure | Statin-derived | Peptidomimetic | [1] |

| Binding Site | αL I domain | β2 I-like domain | [1][2] |

| Effect on MEM48 Epitope | No change | Increased exposure (≥ 2.5 fold) | [1] |

| Effect on R7.1 Epitope | Reduced binding | No effect | [1] |

Table 1: Comparative Profile of LFA-1 Allosteric Inhibitors. This table contrasts the key characteristics of this compound with another well-characterized LFA-1 inhibitor, LFA878, highlighting their distinct modes of action.

| Assay | IC50 Value (µM) | Cell Type | Stimulus | Reference |

| CD69 Expression Inhibition | 0.049 ± 0.016 | CD3+ T cells | aCD3/Mg2+ | [1] |

| Leukocyte Adhesion (Static) | Potent | Leukocytes | ICAM-1 | [2] |

| Neutrophil Adhesion (Shear Flow) | N/A (Enhances) | Neutrophils | ICAM-1 | [4] |

Table 2: In Vitro Bioactivity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in a T-cell activation assay and its qualitative effects on leukocyte adhesion under different conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments conducted in the preliminary evaluation of this compound.

Multi-parameter Flow Cytometry Assay for LFA-1 Inhibition in Whole Blood

This assay simultaneously quantifies LFA-1 conformational changes, LFA-1 surface expression, and T-cell activation in a physiologically relevant environment.[1]

Protocol:

-

Blood Collection: Human whole blood is collected in heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., > 1 hour to observe effects on surface expression).

-

Stimulation: T-cell activation is induced by adding anti-CD3 and Mg2+ (aCD3/Mg2+). A parallel stimulation with anti-CD3 and anti-CD28 (aCD3/aCD28) serves as an LFA-1 independent control.

-

Antibody Staining: The blood samples are stained with a cocktail of fluorescently labeled monoclonal antibodies (mAbs):

-

Conformation-sensitive mAb: MEM48 (detects epitope exposed by this compound).

-

LFA-1 expression mAb: TS2/4 or R7.1.

-

T-cell marker: Anti-CD3.

-

Activation marker: Anti-CD69.

-

-

Red Blood Cell Lysis: Erythrocytes are lysed using a lysis buffer.

-

Flow Cytometry Analysis: Samples are acquired on a flow cytometer. Data is analyzed by gating on CD3+ T-cells to evaluate the median fluorescence intensity (MFI) of MEM48 and LFA-1 expression markers, and the percentage of CD69+ cells.

In Vitro Leukocyte Adhesion Assays

These assays assess the ability of this compound to modulate leukocyte adhesion to the LFA-1 ligand, Intercellular Adhesion Molecule-1 (ICAM-1).

Static Adhesion Assay:

-

Plate Coating: 96-well plates are coated with recombinant human ICAM-1.

-

Cell Preparation: Leukocytes (e.g., purified T-cells or neutrophils) are isolated and labeled with a fluorescent dye (e.g., calcein-AM).

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Adhesion: The treated cells are added to the ICAM-1 coated wells and allowed to adhere for a specific time.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

Shear Flow Adhesion Assay:

-

Flow Chamber Assembly: A parallel-plate flow chamber is assembled and coated with ICAM-1.

-

Cell Perfusion: Leukocytes, pre-treated with this compound or a vehicle control, are perfused through the chamber at a defined shear stress.

-

Microscopy and Analysis: Cell interactions (rolling, firm adhesion) with the ICAM-1 substrate are observed and recorded using video microscopy. The number of interacting cells, their velocity, and adhesion stability are quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular interactions and experimental processes related to this compound.

Caption: Mechanism of action of this compound on LFA-1 integrin.

Caption: Experimental workflow for the multi-parameter flow cytometry assay.

Caption: Overview of LFA-1 signaling in leukocytes.

References

- 1. A novel multi‐parameter assay to dissect the pharmacological effects of different modes of integrin αLβ2 inhibition in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abmole.com [abmole.com]

- 4. Rolling adhesion through an extended conformation of integrin alphaLbeta2 and relation to alpha I and beta I-like domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for XVA143 in In Vitro Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

XVA143 is a potent and specific small molecule, α/β I-like allosteric antagonist of the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2] LFA-1, also known as αLβ2, is exclusively expressed on leukocytes and plays a critical role in immune responses by mediating cell adhesion to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[3][4] The interaction between LFA-1 and ICAM-1 is fundamental for processes such as T-cell activation, leukocyte trafficking, and the formation of the immunological synapse.[4][5]

Unlike competitive inhibitors that target the ligand-binding site, this compound binds to the β2 I-like domain of LFA-1.[6] This allosteric inhibition prevents the conformational changes required for high-affinity binding to ICAM-1, thereby inhibiting firm cell adhesion.[6][7] Interestingly, while this compound potently blocks firm adhesion, it has been observed to enhance leukocyte rolling adhesion under shear flow conditions.[1][2] These characteristics make this compound a valuable tool for studying the dynamic regulation of LFA-1-mediated adhesion and for the development of therapeutics targeting inflammatory and autoimmune diseases.

These application notes provide detailed protocols for utilizing this compound in in vitro cell adhesion assays to assess its inhibitory effects on LFA-1/ICAM-1-dependent cell binding.

Mechanism of Action of this compound

LFA-1 activation is a multi-step process involving inside-out signaling, often initiated by chemokine binding to its receptor on the leukocyte surface. This triggers a signaling cascade involving the small GTPase Rap1, leading to conformational changes in the LFA-1 extracellular domain.[7] These changes shift LFA-1 from a low-affinity "bent" conformation to an intermediate and then a high-affinity "extended" conformation with an open headpiece, competent to bind ICAM-1 with high affinity.

This compound intercepts this process by binding to the MIDAS (metal ion-dependent adhesion site) of the β2 I-like domain. This binding event prevents the downward displacement of the α7-helix of the αL I-domain, a critical step for achieving the high-affinity state. Consequently, LFA-1 remains in a conformation that is unable to firmly adhere to ICAM-1.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound in various in vitro assays. These values can serve as a starting point for designing experiments.

| Parameter | Cell Line/System | Activator | IC50 Value | Reference |

| ICAM-1 Binding Inhibition | K562 cells | 2 mM Mg2+/1 mM EGTA | ~10-3 nM | [1] |

| K562 cells | 1 mM Mn2+ | ~10-3 nM | [1] | |

| T-cell Activation Inhibition (CD69 expression) | Human whole blood | aCD3/MgCl2 | 0.049 ± 0.016 µM | [3] |

| Inhibition of HIV-1 Transmission | PHA-activated PBLs | - | 88% inhibition at 5 µM | [8] |

Experimental Protocols

Two common and robust methods for assessing LFA-1/ICAM-1 mediated cell adhesion in vitro are the static colorimetric adhesion assay and the fluorescence-based adhesion assay.

Protocol 1: Static Colorimetric Cell Adhesion Assay

This protocol provides a quantitative measure of cell adhesion based on the colorimetric detection of stained adherent cells.

Materials:

-

96-well flat-bottom tissue culture plates

-

Recombinant human ICAM-1/Fc chimera

-

Bovine Serum Albumin (BSA)

-

Leukocyte cell line expressing LFA-1 (e.g., Jurkat, U937, or primary lymphocytes)

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Assay buffer (e.g., PBS with 0.5% BSA, 2 mM MgCl₂, 1 mM CaCl₂)

-

Phorbol 12-myristate 13-acetate (PMA) or other stimulating agent (optional)

-

Crystal Violet solution (0.5% in 20% methanol)

-

Extraction Solution (e.g., 1% SDS in PBS)

-

Plate reader capable of measuring absorbance at 560-590 nm

Procedure:

-

Plate Coating:

-

Dilute recombinant human ICAM-1 to a final concentration of 1-5 µg/mL in sterile PBS.

-

Add 50 µL of the ICAM-1 solution to the desired wells of a 96-well plate.

-

For negative control wells, add 50 µL of PBS containing 1% BSA.

-

Incubate the plate for 2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution and wash the wells twice with 150 µL of PBS.

-

Block non-specific binding by adding 150 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with 150 µL of PBS.

-

-

Cell Preparation and Treatment:

-

Harvest cells and resuspend them in serum-free cell culture medium.

-

Adjust the cell density to 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of this compound in the assay buffer. A suggested starting range is 0.01 µM to 10 µM.

-

In separate tubes, pre-incubate the cell suspension with an equal volume of the diluted this compound (or vehicle control) for 30 minutes at 37°C.

-

(Optional) If studying stimulated adhesion, add an activating agent like PMA (e.g., 20 ng/mL) to the cells during the last 10-15 minutes of incubation.

-

-

Adhesion Assay:

-

Carefully remove the blocking solution from the coated plate.

-

Add 100 µL of the treated cell suspension to each well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

-

-

Washing and Staining:

-

Gently wash the wells 2-3 times with 150 µL of pre-warmed assay buffer to remove non-adherent cells. This can be done by gentle aspiration or by inverting the plate and carefully blotting on a paper towel.

-

Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature.

-

Carefully wash the wells 3-4 times with deionized water to remove excess stain.

-

Allow the plate to air dry completely.

-

-

Quantification:

-

Add 100 µL of Extraction Solution to each well.

-

Incubate on an orbital shaker for 10-15 minutes to solubilize the stain.

-

Measure the absorbance at 560-590 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the negative control (BSA-coated) wells from all other readings.

-

Calculate the percentage of adhesion for each treatment relative to the vehicle-treated control.

-

Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.

Protocol 2: Fluorescence-Based Cell Adhesion Assay

This protocol offers a more sensitive method for quantifying cell adhesion using a fluorescent dye to label the cells.

Materials:

-

96-well black, clear-bottom tissue culture plates

-

Recombinant human ICAM-1/Fc chimera

-

Bovine Serum Albumin (BSA)

-

Leukocyte cell line expressing LFA-1

-

This compound

-

Calcein-AM or other suitable fluorescent cell stain

-

Assay buffer (e.g., HBSS with 0.5% BSA, 2 mM MgCl₂, 1 mM CaCl₂)

-

Fluorescence microplate reader

Procedure:

-

Plate Coating:

-

Follow the same plate coating and blocking procedure as in Protocol 1.

-

-

Cell Labeling and Treatment:

-

Harvest cells and wash them once with serum-free medium.

-

Resuspend the cells at 1 x 10⁶ cells/mL in serum-free medium.

-

Add Calcein-AM to a final concentration of 2-5 µM and incubate for 30 minutes at 37°C in the dark.

-

Wash the labeled cells twice with assay buffer to remove excess dye.

-

Resuspend the labeled cells in assay buffer at 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of this compound and pre-incubate with the labeled cells as described in Protocol 1.

-

-

Adhesion Assay:

-

Remove the blocking solution from the coated plate.

-

Add 100 µL of the labeled and treated cell suspension to each well.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and Quantification:

-

Gently wash the wells 2-3 times with 150 µL of pre-warmed assay buffer to remove non-adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).

-

Data Analysis:

-

Create a standard curve by adding known numbers of labeled cells to uncoated wells to correlate fluorescence intensity with cell number.

-

Subtract the background fluorescence from negative control (BSA-coated) wells.

-

Calculate the number of adherent cells in each well based on the standard curve.

-

Determine the percentage of adhesion and IC50 value as described in Protocol 1.

Troubleshooting and Considerations

-

Cell Type: The choice of cell line is crucial. Ensure that the selected cells express sufficient levels of LFA-1. Primary leukocytes can also be used but may require specific isolation and handling procedures.

-

ICAM-1 Coating: The concentration of ICAM-1 and the coating conditions may need to be optimized for different cell types and assay formats to achieve a robust adhesion signal.

-

Washing Steps: The washing steps are critical for removing non-adherent cells. The stringency of washing (number of washes, force of aspiration) should be consistent across all wells and may require optimization to balance the removal of non-adherent cells with the retention of specifically bound cells.

-

Stimulation: The use of a stimulating agent like PMA, chemokines (e.g., CXCL12), or anti-CD3 antibodies can significantly increase LFA-1-mediated adhesion. The choice and concentration of the stimulus should be determined empirically.

-

Controls: Always include appropriate controls:

-

Negative Control: Wells coated with BSA instead of ICAM-1 to determine non-specific binding.

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound to determine maximal adhesion.

-

Positive Control (optional): A known inhibitor of LFA-1 or an LFA-1 blocking antibody can be used to validate the assay.

-

By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound to investigate the role of LFA-1 in cell adhesion and to screen for novel modulators of this important biological interaction.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Colorimetric Adhesion Assays [bio-protocol.org]

- 3. A novel multi‐parameter assay to dissect the pharmacological effects of different modes of integrin αLβ2 inhibition in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adhesion Assay [bio-protocol.org]

- 7. protocols.io [protocols.io]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

A guide to using XVA143 in live-cell imaging of immune synapses.

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

The immunological synapse (IS) is a highly organized junction between a T cell and an antigen-presenting cell (APC) that is crucial for T cell activation and the adaptive immune response.[1] This specialized interface facilitates the exchange of signals necessary for a targeted and effective immune reaction.[1] A key player in the formation and stabilization of the IS is the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1), also known as αLβ2, which is expressed on the surface of leukocytes.[2][3] LFA-1 on the T cell binds to Intercellular Adhesion Molecule-1 (ICAM-1) on the APC, an interaction that is critical for sustained cell-cell contact and full T cell activation.[2][3]

XVA143 is a potent and specific allosteric inhibitor of LFA-1.[2] It binds to the α/β I-like allosteric site on the β2 subunit, preventing the conformational changes required for high-affinity binding to ICAM-1.[4][5] This mechanism of action makes this compound a valuable tool for studying the role of LFA-1 in immune synapse dynamics and for investigating the therapeutic potential of LFA-1 inhibition.

These application notes provide a comprehensive guide to using this compound in live-cell imaging studies of the immune synapse. The protocols detailed below are designed to enable researchers to visualize and quantify the effects of this compound on the formation, stability, and signaling of the immune synapse.

Mechanism of Action of this compound

This compound is an α/β I-like allosteric antagonist of LFA-1.[6] By binding to an allosteric site, it stabilizes LFA-1 in an extended, intermediate-affinity state, which prevents the transition to the high-affinity conformation necessary for firm adhesion to ICAM-1.[7] This inhibition of the LFA-1/ICAM-1 interaction is expected to prevent the formation of a stable immune synapse.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell-based assays. This information can be used as a starting point for optimizing experimental conditions.

| Parameter | Value | Reference(s) |

| In Vitro IC50 | ||

| LFA-1/ICAM-1 Binding | ~1 nM (in 2 mM Mg2+/1 mM EGTA) | [6] |

| Effective Concentration Range | ||

| Inhibition of T-cell Adhesion | 0.2 - 1 µM | [6] |

| Whole Blood T-cell Activation Assay | 10 µM | [2] |

| Induction of Rolling Adhesion | 100 µM | [6] |

| Analogous Compound (Lifitegrast) Imaging Concentration | ||

| Prevention of IS Formation | 10 µM | [8] |

Note: The optimal concentration of this compound for live-cell imaging experiments should be determined empirically for each cell system and experimental setup.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Immune Synapse Formation with this compound

This protocol describes a method for visualizing the effect of this compound on the formation of the immune synapse between T cells and APCs. The readout is the clustering of fluorescently-labeled ICAM-1 at the synapse.

Materials and Reagents:

-

Cells:

-

T cells (e.g., Jurkat T cells or primary human CD4+ T cells)

-

Antigen-Presenting Cells (APCs) (e.g., Raji B cells)

-

-

Fluorescent Probes:

-

Lentivirus encoding ICAM-1-eGFP (for stable expression in APCs)

-

Cell-permeable dye for T cells (e.g., Hoechst 33342 or CellTracker™ Red CMTPX)

-

-

This compound Stock Solution: 10 mM in DMSO

-

Cell Culture Media: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

-

Imaging Medium: L-15 medium

-

Microscope: Confocal or spinning-disk microscope with environmental chamber (37°C, 5% CO2)

Methodology:

-

Preparation of APCs:

-

Transduce Raji B cells with a lentivirus encoding ICAM-1-eGFP to generate a stable cell line.

-

Culture the ICAM-1-eGFP Raji cells to the desired density.

-

-

Preparation of T cells:

-

Culture Jurkat T cells or primary T cells to the desired density.

-

On the day of the experiment, label the T cells with a cell-permeable dye according to the manufacturer's instructions.

-

-

Experimental Setup:

-

Seed the ICAM-1-eGFP Raji cells in an imaging dish (e.g., 8-well µ-Slide).

-

Allow the Raji cells to adhere for at least 2 hours.

-

Prepare two treatment groups: Vehicle control (DMSO) and this compound.

-

Add the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO to the respective wells.

-

Incubate for 30 minutes at 37°C.

-

-

Live-Cell Imaging:

-

Add the labeled T cells to the wells containing the APCs.

-

Immediately begin time-lapse imaging using a confocal or spinning-disk microscope equipped with an environmental chamber.

-

Acquire images every 1-2 minutes for at least 30 minutes.

-

-

Data Analysis:

-

Observe the distribution of ICAM-1-eGFP in the APCs at the interface with the T cells.

-

In the vehicle control group, ICAM-1-eGFP should cluster at the site of contact, forming a clear immune synapse.

-

In the this compound-treated group, the formation of this cluster should be inhibited, with ICAM-1-eGFP remaining more uniformly distributed on the APC surface.

-

Quantify the fluorescence intensity of ICAM-1-eGFP at the synapse versus non-synaptic regions.

-

Visualizations

Caption: Experimental workflow for imaging the effect of this compound on immune synapse formation.

References

- 1. Immune Synapse Assay for T cell and tumor interaction | Visikol [visikol.com]

- 2. A novel multi‐parameter assay to dissect the pharmacological effects of different modes of integrin αLβ2 inhibition in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lymphocyte Crawling and Transendothelial Migration Require Chemokine Triggering of High-Affinity LFA-1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for XVA143 in Preclinical Models of Rheumatoid Arthritis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. The infiltration of leukocytes, particularly T lymphocytes, into the synovial tissue is a critical step in the pathogenesis of RA. This process is mediated by the interaction of cell adhesion molecules, including the lymphocyte function-associated antigen-1 (LFA-1) on leukocytes and the intercellular adhesion molecule-1 (ICAM-1) on endothelial and synovial cells.[1][2] Constitutive activation of LFA-1 has been observed in T lymphocytes from the synovial fluid of RA patients, contributing to the retention and accumulation of these inflammatory cells within the joint.[1] Therefore, targeting the LFA-1/ICAM-1 interaction represents a promising therapeutic strategy for rheumatoid arthritis.

XVA143 is a small molecule inhibitor of LFA-1.[3] While direct preclinical studies of this compound in rheumatoid arthritis models are not yet extensively published, its mechanism of action as an LFA-1 antagonist suggests its potential utility in mitigating the inflammatory cascade in RA. These application notes provide a framework for evaluating the efficacy of this compound in established preclinical models of rheumatoid arthritis, based on the known role of LFA-1 in the disease.

Mechanism of Action: LFA-1 in Rheumatoid Arthritis

LFA-1, an integrin receptor expressed on leukocytes, plays a pivotal role in the inflammatory process of rheumatoid arthritis. Its activation and binding to ICAM-1 on various cell types within the joint synovium leads to:

-

Leukocyte Adhesion and Transmigration: Facilitates the adhesion of circulating leukocytes to the endothelial lining of blood vessels and their subsequent migration into the synovial tissue.

-

T-Cell Activation and Retention: Promotes the interaction between T-cells and antigen-presenting cells, as well as synovial fibroblasts, leading to T-cell activation, cytokine production, and retention within the synovium.[1]

-

Inflammatory Cytokine Production: The engagement of LFA-1 can co-stimulate T-cells to produce pro-inflammatory cytokines, further perpetuating the inflammatory response within the joint.

By blocking the LFA-1/ICAM-1 interaction, this compound is hypothesized to inhibit these key processes, thereby reducing synovial inflammation and preventing joint damage.

Signaling Pathway of LFA-1 Mediated T-Cell Interaction in Rheumatoid Arthritis

References

- 1. Constitutively activated N-Ras stimulates LFA-1-dependent adhesion in rheumatoid arthritis synovial fluid T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of LFA-1 Peptide-Methotrexate Conjugates in Modulating Endothelial Cell Inflammation and Cytokine Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Assessing the Impact of XVA143 on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

XVA143 is an α/β I-like allosteric antagonist of the integrin LFA-1 (Leukocyte Function-associated Antigen-1 or αLβ2).[1][2][3] LFA-1 is a key adhesion molecule that mediates the firm adhesion of leukocytes to endothelial cells and antigen-presenting cells (APCs), a critical step in the inflammatory response. By binding to the β2 subunit of LFA-1, this compound modulates its conformational state, thereby inhibiting LFA-1-mediated cell adhesion.[1][2][4] Given the central role of leukocyte adhesion and activation in initiating and propagating inflammatory responses, which are largely orchestrated by cytokines, it is crucial to understand the impact of this compound on cytokine production.[5]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine production by immune cells. The described methods include quantification of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based assays, analysis of cytokine-producing cells via intracellular flow cytometry, and measurement of cytokine gene expression by quantitative real-time PCR (qPCR).

Hypothetical Signaling Pathway Modulation by this compound

LFA-1 engagement with its ligand, ICAM-1, on an antigen-presenting cell is a critical co-stimulatory signal for T-cell activation, leading to cytokine production. This compound, by allosterically inhibiting this interaction, is hypothesized to dampen downstream signaling cascades that lead to the transcription of cytokine genes.

Methods for Assessing Cytokine Production

A multi-faceted approach is recommended to comprehensively evaluate the effect of this compound on cytokine production. This includes measuring secreted cytokine proteins, identifying the cellular sources of these cytokines, and quantifying the expression of cytokine-related genes.

Quantification of Secreted Cytokines

a. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive method for quantifying the concentration of a single cytokine in cell culture supernatants.[6][7][8] It utilizes a pair of antibodies specific to the target cytokine in a sandwich format.[9][10]

Experimental Protocol: Sandwich ELISA

-

Plate Coating: Dilute the capture antibody to 1-4 µg/mL in a binding solution. Add 100 µL to each well of a 96-well high-protein-binding plate and incubate overnight at 4°C.[9]

-

Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., PBS with 10% FBS) to each well and incubate for 1-2 hours at room temperature.[11]

-

Sample and Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the cytokine standard. Add 100 µL of standards and cell culture supernatant samples (potentially diluted in Assay Diluent) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody (diluted to 0.25-2 µg/mL in Assay Diluent) to each well. Incubate for 1-2 hours at room temperature.[9]

-

Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well and incubate until a color develops (typically 15-30 minutes) in the dark.

-

Stopping the Reaction: Add 50 µL of 2N H2SO4 to each well to stop the reaction.[11]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of the cytokine in the samples.[8]

b. Multiplex Bead-Based Immunoassay (e.g., Luminex)

Multiplex assays allow for the simultaneous quantification of multiple cytokines in a small sample volume.[12][13][14] This method uses fluorescently coded beads, each coated with a capture antibody specific for a different cytokine.[12][15]

Experimental Protocol: Multiplex Cytokine Assay

-

Plate Preparation: Add 25 µL of Assay Buffer to each well of a 96-well filter plate.

-

Bead Addition: Vortex the antibody-coupled beads and add 25 µL to each well.

-

Washing: Place the plate on a vacuum manifold and wash twice with Wash Buffer.

-

Sample and Standard Incubation: Add 25 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature on a plate shaker.

-

Detection Antibody Cocktail: Wash the plate twice. Add 25 µL of the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature on a plate shaker.

-

Streptavidin-PE Addition: Wash the plate twice. Add 50 µL of Streptavidin-PE to each well and incubate for 30 minutes at room temperature on a plate shaker.

-

Final Wash and Resuspension: Wash the plate three times. Resuspend the beads in 100 µL of Sheath Fluid.

-

Data Acquisition: Acquire the data on a Luminex or other compatible flow cytometry-based instrument. The instrument will differentiate the beads by their fluorescent signature and quantify the amount of cytokine bound based on the PE signal intensity.[12]

-

Analysis: Use the assay-specific software to generate standard curves and calculate the concentrations of each cytokine in the samples.

Analysis of Cytokine-Producing Cells by Intracellular Flow Cytometry

Intracellular cytokine staining (ICS) combined with flow cytometry enables the identification and quantification of cytokine-producing cells at a single-cell level.[16][17][18] This is particularly useful for identifying which specific cell populations (e.g., CD4+ T cells, CD8+ T cells, monocytes) are affected by this compound.

Experimental Protocol: Intracellular Cytokine Staining

-

Cell Stimulation: Culture immune cells (e.g., PBMCs) with appropriate stimuli (e.g., anti-CD3/anti-CD28 for T cells, LPS for monocytes) in the presence of this compound or a vehicle control for a specified duration (e.g., 6-24 hours).

-

Protein Transport Inhibition: For the final 4-6 hours of culture, add a protein transport inhibitor such as Brefeldin A or Monensin. This causes cytokines to accumulate within the cell, making them detectable.[16][18][19][20]

-

Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain for cell surface markers (e.g., CD3, CD4, CD8, CD14) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.[16]

-

Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.[21] Following fixation, wash the cells and then permeabilize them with a permeabilization buffer (containing a mild detergent like saponin or Triton X-100).[20]

-

Intracellular Staining: Add fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Final Wash and Acquisition: Wash the cells to remove unbound intracellular antibodies and resuspend them in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Gate on the cell populations of interest based on their surface markers. Within each population, quantify the percentage of cells positive for the cytokine(s) of interest and their mean fluorescence intensity (MFI).

Measurement of Cytokine Gene Expression by qPCR

Quantitative real-time PCR (qPCR) measures the levels of cytokine mRNA, providing insights into the effects of this compound on gene transcription.[22][23] This method is highly sensitive and can detect early changes in cytokine expression.

Experimental Protocol: qPCR for Cytokine mRNA

-

Cell Culture and RNA Extraction: Culture immune cells with stimuli and this compound as described for the other assays. Harvest the cells at various time points (e.g., 2, 4, 8 hours) and extract total RNA using a commercial kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain:

-

SYBR Green or TaqMan Master Mix[24]

-

Forward and reverse primers for the cytokine gene of interest (e.g., IFN-γ, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Diluted cDNA template.

-

-

qPCR Amplification: Run the plate on a real-time PCR instrument. A typical thermal cycling protocol is:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.[24]

-

-

Melt curve analysis (for SYBR Green assays) to ensure product specificity.

-

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target cytokine gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.[24] The relative quantification (RQ) is calculated as 2-ΔΔCt.[24]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound and control conditions.

Table 1: Effect of this compound on Secreted Cytokine Levels (pg/mL) in Activated PBMCs (Hypothetical Data)

| Treatment | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) | IL-10 (pg/mL) |

| Unstimulated Control | < 15.6 | < 15.6 | < 7.8 | < 7.8 |

| Stimulated (Vehicle) | 2548 ± 210 | 1875 ± 155 | 1240 ± 98 | 350 ± 45 |

| This compound (0.1 µM) | 1890 ± 180 | 1420 ± 130 | 980 ± 85 | 380 ± 50 |

| This compound (1 µM) | 975 ± 90 | 750 ± 65 | 450 ± 40 | 410 ± 55 |

| This compound (10 µM) | 350 ± 45 | 280 ± 30 | 150 ± 20 | 450 ± 60 |

Data are presented as mean ± standard deviation. Cytokine levels were determined by multiplex immunoassay after 24 hours of stimulation.

Table 2: Effect of this compound on the Percentage of Cytokine-Producing T-Cells (Hypothetical Data)

| Treatment | % IFN-γ+ of CD4+ T-cells | % TNF-α+ of CD8+ T-cells |

| Unstimulated Control | 0.2 ± 0.05 | 0.1 ± 0.03 |

| Stimulated (Vehicle) | 25.6 ± 2.8 | 35.2 ± 3.5 |

| This compound (1 µM) | 12.8 ± 1.5 | 18.1 ± 2.1 |

| This compound (10 µM) | 4.5 ± 0.6 | 6.7 ± 0.9 |

Data are presented as mean ± standard deviation. Percentages were determined by intracellular flow cytometry after 6 hours of stimulation.

Table 3: Effect of this compound on Relative Cytokine Gene Expression (Fold Change) (Hypothetical Data)

| Treatment | IFN-γ mRNA (Fold Change) | TNF-α mRNA (Fold Change) |

| Stimulated (Vehicle) | 1.00 | 1.00 |

| This compound (1 µM) | 0.45 ± 0.06 | 0.52 ± 0.07 |

| This compound (10 µM) | 0.12 ± 0.02 | 0.18 ± 0.03 |

Data are presented as mean fold change ± standard error relative to the stimulated vehicle control, normalized to a housekeeping gene. Gene expression was measured by qPCR after 4 hours of stimulation.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the immunomodulatory effects of the LFA-1 antagonist, this compound. By employing a combination of protein and gene expression analysis techniques, researchers can gain a comprehensive understanding of how this compound impacts cytokine production, a critical aspect of its potential therapeutic activity. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.

References

- 1. A novel multi‐parameter assay to dissect the pharmacological effects of different modes of integrin αLβ2 inhibition in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rolling adhesion through an extended conformation of integrin alphaLbeta2 and relation to alpha I and beta I-like domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cytokine analysis - ELISA / CBA [sanquin.org]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. h-h-c.com [h-h-c.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. bowdish.ca [bowdish.ca]

- 12. Multiplexed Cytokines (Luminex) – DartLab [geiselmed.dartmouth.edu]

- 13. Multiplex analysis of cytokines | British Society for Immunology [immunology.org]

- 14. biocompare.com [biocompare.com]

- 15. criver.com [criver.com]

- 16. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 17. lerner.ccf.org [lerner.ccf.org]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 20. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [bio-protocol.org]

- 21. med.virginia.edu [med.virginia.edu]

- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 23. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. qPCR Assay for Cytokine Expression and Data Analysis [bio-protocol.org]

Troubleshooting & Optimization

Troubleshooting XVA143 solubility issues in aqueous solutions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XVA143, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule, peptidomimetic, allosteric antagonist of the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2] It functions as an α/β I-like allosteric inhibitor, binding to the β2 subunit of LFA-1.[2][3] This binding prevents the conformational changes required for high-affinity binding to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1).[4] Consequently, this compound inhibits LFA-1-dependent firm cell adhesion.[1][5]

Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous buffer. What is causing this?

This compound has poor aqueous solubility. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution. This is a common issue for many poorly soluble research compounds. The key is to avoid a rapid change in solvent polarity.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (177.82 mM).[6] For cell-based assays, a common starting stock concentration is 10 mM in DMSO.[7]

Q4: How can I improve the solubility of this compound in my aqueous experimental solutions?

To improve the solubility of this compound in aqueous solutions and avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO before the final dilution into your aqueous buffer or cell culture medium.[7] This gradual reduction in the concentration of this compound in the organic solvent helps to prevent it from crashing out when introduced to the aqueous environment. It is also crucial to ensure the final concentration of DMSO in the aqueous solution is low, typically ≤1%, to avoid solvent effects on the biological system.[7]

Q5: Will the recommended concentration of DMSO affect my cells?

A final DMSO concentration of ≤1% in cell culture media is generally considered safe for most cell lines and does not typically alter cell viability.[7] However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.

Q6: What is the stability of this compound in stock solutions and aqueous media?

This compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[6] The stability of this compound in aqueous solutions is expected to be lower and is dependent on the pH and temperature of the solution. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Concentration | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (177.82 mM) | Ultrasonic treatment may be needed. Use of newly opened, non-hygroscopic DMSO is recommended. | [6] |

| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poor | Prone to precipitation upon direct dilution from concentrated stock. | General knowledge for poorly soluble compounds. |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Duration | Solvent | Reference |

| -20°C | 3 years (as powder) | N/A | [6] |

| 4°C | 2 years (as powder) | N/A | [6] |

| -80°C | 6 months | In DMSO | [6] |

| -20°C | 1 month | In DMSO | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

-

This compound powder

-

Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Prepare a 10 mM Stock Solution in DMSO:

-

Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution (Molecular Weight of this compound is 562.36 g/mol ).

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex thoroughly to ensure the compound is completely dissolved. If needed, use an ultrasonic bath for a short period.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

-

-

Perform Serial Dilutions in DMSO:

-

Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of DMSO to get a 1 mM solution.

-

Vortex gently to mix.

-

-

Prepare the Final Working Solution:

-

Add 10 µL of the 1 mM intermediate DMSO solution to 990 µL of pre-warmed cell culture medium. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 1%.

-

For a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate DMSO solution to 999 µL of pre-warmed cell culture medium.

-

Vortex the final working solution immediately and gently after adding the DMSO solution to ensure proper mixing and to minimize the risk of precipitation.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound.

-

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: Simplified LFA-1 signaling pathway and the inhibitory action of this compound.

References

- 1. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Naturally occurring cell adhesion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A novel multi‐parameter assay to dissect the pharmacological effects of different modes of integrin αLβ2 inhibition in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing XVA143 Concentration for Effective LFA-1 Inhibition

Welcome to the technical support center for XVA143, a potent α/β I-like allosteric antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for effective LFA-1 inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an α/β I-like allosteric antagonist of LFA-1.[1] It binds to the β2 subunit's I-like domain, which prevents the conformational changes required for the high-affinity state of LFA-1, thereby inhibiting its binding to Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] While it inhibits firm adhesion, it has been observed to enhance cell rolling under shear flow conditions.[4]

Q2: What is a good starting concentration for this compound in my in vitro assay?

A2: A good starting point for many cell-based assays is in the low micromolar to nanomolar range. For example, a concentration of 1 µM this compound has been shown to completely abolish the binding of ICAM-1 to LFA-1.[4] The half-maximal inhibitory concentration (IC50) for inhibiting T-cell activation (measured by CD69 expression) has been reported to be approximately 0.049 µM.[5] However, the optimal concentration is highly dependent on the specific assay, cell type, and activation state of LFA-1. We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Can this compound exhibit any paradoxical or agonist-like effects?

A3: While this compound is an antagonist of LFA-1-dependent firm adhesion, it has been reported to enhance adhesion in shear flow and rolling in vitro and in vivo.[4] This is a characteristic of its α/β I-like allosteric mechanism. It is important to be aware of this dual activity when designing and interpreting experiments, especially those involving physiological flow conditions.

Q4: Is this compound cytotoxic?

A4: The final concentration of DMSO (a common solvent for this compound) in cell culture should be kept at ≤1% to avoid altering cell viability.[5] It is always recommended to perform a cell viability assay (e.g., MTT or resazurin assay) with your specific cell type and the intended concentration range of this compound to rule out any potential cytotoxic effects.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Inconsistent or no inhibition of LFA-1 function | - Suboptimal this compound concentration: The concentration may be too low for the specific cell type or activation state. - Degradation of this compound: Improper storage or multiple freeze-thaw cycles can reduce its activity. - High activation state of LFA-1: this compound is less potent against strongly activated LFA-1 (e.g., in the presence of Mn²⁺).[4] - Cell health: Unhealthy or senescent cells may not respond as expected. | - Perform a dose-response curve from a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. - Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. - Consider the method of LFA-1 activation in your assay. If using strong activators, a higher concentration of this compound may be required. - Ensure cells are healthy, in the logarithmic growth phase, and have high viability. |

| Unexpected increase in cell adhesion or rolling | - Shear flow conditions: this compound can enhance rolling adhesion under shear stress, which is a known aspect of its mechanism.[4] | - If your goal is to block all adhesion, consider the context of your experiment. For static adhesion assays, this compound should act as an inhibitor. If working under flow, be aware of this potential enhancing effect on rolling. |

| High background or non-specific effects | - High concentration of this compound: Very high concentrations may lead to off-target effects. - Solvent (DMSO) concentration: High levels of DMSO can be toxic to cells.[5] | - Use the lowest effective concentration of this compound determined from your dose-response curve. - Ensure the final DMSO concentration in your assay is below 1%. Include a vehicle control (DMSO alone) in your experiments. |

| Variability between experiments | - Inconsistent cell density or activation state: Variations in cell number or the level of LFA-1 activation can lead to different results. - Inconsistent incubation times: The timing of this compound addition and the duration of the assay can impact the outcome. | - Standardize your cell seeding density and activation protocol. - Maintain consistent incubation times for this compound treatment and throughout the assay. |

Quantitative Data for this compound

The following table summarizes reported concentrations and IC50 values for this compound in various in vitro assays.

| Assay Type | Cell Line / Primary Cells | Parameter Measured | This compound Concentration / IC50 | Reference |

| T-cell Activation | Human Whole Blood | CD69 Expression | IC50: 0.049 ± 0.016 µM | [5] |

| ICAM-1 Binding | K562 cells | Abolishment of ICAM-1 binding | 1 µM | [4] |

| LFA-1 Binding Inhibition | K562 cells | Inhibition of LFA-1 binding (weak activation with Mg²⁺/EGTA) | IC50: ~1 pM | [4] |

| LFA-1 Binding Inhibition | K562 cells | Inhibition of LFA-1 binding (strong activation with Mn²⁺) | IC50: ~1 µM | [4] |

| Lymphocyte Rolling | Wild-type murine lymphocytes | Induction of rolling fraction | 100 µM | [4] |

| T-cell Crawling | Human T-cells | Detachment of crawling T-cells | 1 µM | [6] |

| LFA-1 I domain binding | Purified LFA-1 I domain | Binding to I domain | 0.6 mM | [2] |

Experimental Protocols

Cell Adhesion Assay under Static Conditions

This protocol is for assessing the effect of this compound on T-cell adhesion to a plate coated with ICAM-1.

Materials:

-

96-well flat-bottom plates

-

Recombinant human ICAM-1

-

T-cells (e.g., Jurkat cells or primary T-cells)

-

This compound

-

Calcein-AM (or other fluorescent cell viability dye)

-

Assay buffer (e.g., RPMI + 1% BSA)

-

Wash buffer (e.g., PBS)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with 50 µL of 10 µg/mL recombinant human ICAM-1 in PBS.

-

Incubate overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation and Labeling:

-

Label T-cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.

-

In a separate 96-well plate, mix 50 µL of the cell suspension with 50 µL of the 2x this compound dilutions (or vehicle control).

-

Incubate for 30 minutes at 37°C.

-

-

Adhesion:

-

Carefully remove the blocking solution from the ICAM-1 coated plate.

-

Add 100 µL of the cell/XVA143 mixture to each well.

-

Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

-

-

Washing and Quantification:

-

Gently wash the wells 2-3 times with pre-warmed wash buffer to remove non-adherent cells. Be careful not to dislodge adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for Calcein-AM.

-

Calculate the percentage of adherent cells for each condition relative to the total fluorescence of cells added.

-

T-Cell Proliferation Assay (CFSE Dilution)